
エナロダスタット
説明
Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis, the process by which red blood cells are produced .
科学的研究の応用
Treatment of Anemia in Chronic Kidney Disease
Enarodustat has shown promising results in clinical studies aimed at treating anemia associated with both dialysis-dependent and non-dialysis-dependent CKD. The following table summarizes key findings from various studies:
Comparative Efficacy
In a comparative study, enarodustat was found to be as effective as darbepoetin alfa in maintaining hemoglobin levels in anemic patients with CKD. The study reported that nearly 90% of participants maintained their hemoglobin within the target range, demonstrating enarodustat's efficacy in managing renal anemia without introducing new safety concerns .
Safety Profile
Enarodustat has been associated with a favorable safety profile. In clinical trials, adverse effects were comparable to those seen with traditional therapies like darbepoetin alfa, with no significant increase in serious adverse events reported . Additionally, laboratory findings indicated reductions in inflammatory markers such as C-reactive protein and serum ferritin during treatment .
Case Study: Efficacy in Non-Dialysis CKD Patients
A study involving nine elderly patients (average age 78) treated with enarodustat showed effective management of renal anemia over a period of approximately five months. Hemoglobin levels increased significantly, and inflammatory markers decreased without any deterioration in renal function . This case highlights enarodustat's potential as a first-line therapy for renal anemia.
Case Study: Phase 3 Clinical Trial Outcomes
In a larger Phase 3 clinical trial involving patients with non-dialysis-dependent CKD, enarodustat demonstrated noninferiority to darbepoetin alfa concerning hemoglobin maintenance. The trial's outcomes suggest that enarodustat could serve as a viable alternative therapy for managing anemia in CKD patients who may not respond adequately to existing treatments .
生化学分析
Biochemical Properties
Enarodustat plays a significant role in biochemical reactions, particularly in the regulation of erythropoietin, a hormone that controls red blood cell production. It interacts with the enzyme hypoxia-inducible factor-prolyl hydroxylase (HIF-PH), inhibiting its activity . This inhibition leads to an increase in endogenous erythropoietin production .
Cellular Effects
Enarodustat has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing endogenous erythropoietin levels, which can help restore hemoglobin levels in patients with CKD . In addition, enarodustat has been associated with decreased levels of hepcidin and ferritin, and increased total iron-binding capacity .
Molecular Mechanism
The molecular mechanism of action of Enarodustat involves its role as an inhibitor of HIF-PH. By inhibiting this enzyme, Enarodustat prevents the breakdown of HIF-α, leading to increased production of endogenous erythropoietin .
Temporal Effects in Laboratory Settings
In laboratory settings, Enarodustat has been shown to effectively increase and maintain hemoglobin levels over time . It has also been observed to decrease hepcidin and ferritin levels, and increase total iron-binding capacity .
Metabolic Pathways
Enarodustat is involved in the metabolic pathway that regulates the production of erythropoietin. It interacts with the enzyme HIF-PH, inhibiting its activity and thereby increasing the production of endogenous erythropoietin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazolopyridine core and subsequent functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of Enarodustat follows a similar synthetic route but is scaled up to accommodate large-scale manufacturing. This involves the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: Enarodustat undergoes various chemical reactions, including:
Oxidation: Enarodustat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in Enarodustat.
Substitution: Substitution reactions are used to introduce different substituents onto the triazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Enarodustat with modified functional groups, which can be further studied for their pharmacological properties .
作用機序
Enarodustat exerts its effects by inhibiting hypoxia-inducible factor-prolyl hydroxylase. This inhibition prevents the breakdown of hypoxia-inducible factor-alpha, leading to the accumulation of hypoxia-inducible factor-alpha and the subsequent activation of genes involved in erythropoiesis and iron metabolism. The increased production of endogenous erythropoietin stimulates the production of red blood cells, thereby alleviating anemia .
類似化合物との比較
Enarodustat is part of a class of drugs known as hypoxia-inducible factor-prolyl hydroxylase inhibitors. Similar compounds include:
- Roxadustat (FG-4592)
- Daprodustat (GSK-1278863)
- Vadadustat (AKB-6548)
- Molidustat (BAY 85-3934)
Uniqueness of Enarodustat: Enarodustat is unique in its specific chemical structure and its pharmacokinetic properties, which allow for oral administration and effective regulation of erythropoiesis. Comparative studies have shown that Enarodustat is non-inferior to other erythropoiesis-stimulating agents such as darbepoetin alfa, with a favorable safety profile .
生物活性
Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that has emerged as a promising therapeutic agent for the management of anemia, particularly in patients with chronic kidney disease (CKD). This compound acts by stabilizing hypoxia-inducible factors (HIFs), which subsequently leads to increased erythropoietin (EPO) production and enhanced erythropoiesis. This article provides a comprehensive overview of the biological activity of enarodustat, including pharmacodynamics, clinical efficacy, and safety profiles based on diverse research studies.
Enarodustat functions primarily through the inhibition of prolyl hydroxylase enzymes (HIF-PH), which play a crucial role in the degradation of HIFs under normoxic conditions. By inhibiting these enzymes, enarodustat promotes the accumulation of HIFs, leading to:
- Increased EPO Production : Enarodustat stimulates EPO synthesis in the liver and kidneys.
- Enhanced Erythropoiesis : The elevated levels of EPO facilitate red blood cell production in the bone marrow.
In Vitro and In Vivo Studies
In Vitro Studies :
- Enarodustat was shown to inhibit human recombinant HIF-PH1, HIF-PH2, and HIF-PH3 with Ki values of 0.016 µmol/L, 0.061 µmol/L, and 0.101 µmol/L, respectively .
- It significantly increased EPO production in Hep3B cells in a concentration-dependent manner, with an EC50 value of 4.7 µmol/L .
In Vivo Studies :
- A study involving male rats demonstrated that a single oral dose of enarodustat led to dose-dependent increases in EPO mRNA levels in both liver and kidney tissues .
- In a model of renal anemia (5/6 nephrectomized rats), enarodustat reduced hepcidin mRNA levels while promoting erythropoiesis without depleting iron stores .
Phase 2b and Phase 3 Trials
Clinical evaluation has been conducted through several phases:
- Phase 2b Study : This trial assessed the efficacy of enarodustat in correcting anemia in CKD patients not on dialysis. Results indicated that higher doses (4 mg and 6 mg) resulted in significant increases in hemoglobin (Hb) levels compared to placebo, with an increase rate of 0.464 g/dL/week observed in the highest dose group .
- Phase 3 Study : Conducted among Japanese patients with CKD on maintenance hemodialysis, this study confirmed that enarodustat maintained Hb levels within target ranges effectively. The treatment was non-inferior to darbepoetin alfa (DA), another established therapy for anemia .
Summary of Clinical Findings
Study Phase | Patient Population | Treatment Duration | Hb Increase Rate (g/dL/week) | Maintenance Rate (%) |
---|---|---|---|---|
Phase 2b | Anemic CKD patients not on dialysis | 30 weeks | 0.464 (6 mg) | 71.4% |
Phase 3 | Anemic CKD patients on hemodialysis | 24 weeks | Not specified | ≥70% |
Safety Profile
Enarodustat has been generally well-tolerated across clinical studies. Common findings include:
- Decreased Hepcidin and Ferritin Levels : Indicating improved iron metabolism .
- Adverse Events : No new safety concerns were reported compared to traditional therapies like DA .
Safety Pharmacology Studies
Safety pharmacology studies evaluated the effects of enarodustat on various organ systems, confirming no significant adverse effects on central nervous, cardiovascular, or respiratory systems at therapeutic doses .
特性
IUPAC Name |
2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRBJKWDXVHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336902 | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262132-81-9 | |
Record name | Enarodustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enarodustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENARODUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。